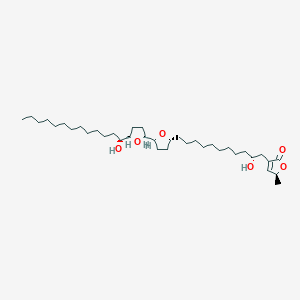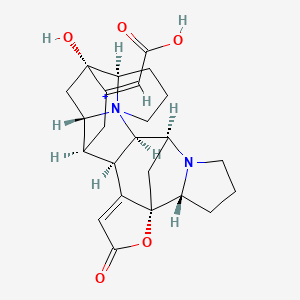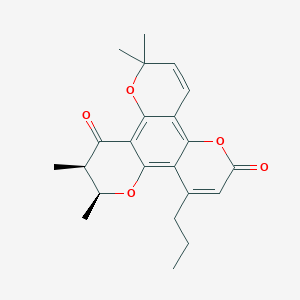
rollidecin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rollidecin D is a polyketide.
rollidecin D is a natural product found in Annona mucosa with data available.
Aplicaciones Científicas De Investigación
Oxidative Polycyclization in Synthesis
Rollidecin D's synthesis involves oxidative polycyclization with rhenium(VII) oxides, a process important in the total synthesis of certain Annonaceous acetogenins. This process, guided by the rules of stereoselectivity for tandem oxidative cyclization, allows for the rapid transformation of precursor compounds into rollidecin D with predictable stereochemistry (D'Souza et al., 2001).
Bioactivity in Cancer Research
Research has identified rollidecin D as part of a class of compounds known as annonaceous acetogenins, which have shown potent and selective inhibitory effects against several human cancer cell lines. This discovery was made through activity-directed fractionation and structural elucidation using methods like Mosher's method (Shi et al., 1996). Additionally, rollidecin D demonstrated borderline cytotoxicity in a panel of human tumor cell lines, highlighting its potential in cancer research (Gu et al., 1997).
Propiedades
Nombre del producto |
rollidecin D |
|---|---|
Fórmula molecular |
C37H66O6 |
Peso molecular |
606.9 g/mol |
Nombre IUPAC |
(2S)-4-[(2R)-2-hydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-13-16-19-22-33(39)34-25-26-36(43-34)35-24-23-32(42-35)21-18-15-12-10-11-14-17-20-31(38)28-30-27-29(2)41-37(30)40/h27,29,31-36,38-39H,3-26,28H2,1-2H3/t29-,31+,32+,33+,34+,35-,36-/m0/s1 |
Clave InChI |
KEMYLKFITCBCHA-XVDUUFTGSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@H](O2)CCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O |
SMILES canónico |
CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)CCCCCCCCCC(CC3=CC(OC3=O)C)O)O |
Sinónimos |
rollidecin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1245518.png)

![N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B1245520.png)




